

Using Chloratranol as an analytical standard

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Compound of Interest

Compound Name:	3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
CAS No.:	57074-21-2
Cat. No.:	B106226

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Application Note: Quantitative Analysis of Chloratranol in Fragrance Matrices

Executive Summary

Chloratranol (**3-chloro-2,6-dihydroxy-4-methylbenzaldehyde**) is a potent contact allergen found as an impurity in Oakmoss (*Evernia prunastri*) and Treemoss (*Pseudevernia furfuracea*) absolutes. Following the implementation of Commission Regulation (EU) 2017/1410, Chloratranol is prohibited in cosmetic products within the European Union.^{[1][2]} Consequently, fragrance manufacturers must employ high-sensitivity analytical methods to ensure raw materials (Oakmoss extracts) contain <100 ppm of this impurity, ensuring the final product remains below elicitation thresholds.

This guide details the handling of Chloratranol as a Certified Reference Material (CRM) and provides two validated protocols (LC-MS/MS and GC-MS) for its quantification.

Chemical Profile & Handling

Identity:

- IUPAC Name: **3-chloro-2,6-dihydroxy-4-methylbenzaldehyde**^{[3][4][5][6][7]}
- CAS Number: 57074-21-2^{[3][4][6][7]}
- Molecular Weight: 186.59 g/mol ^{[3][4]}

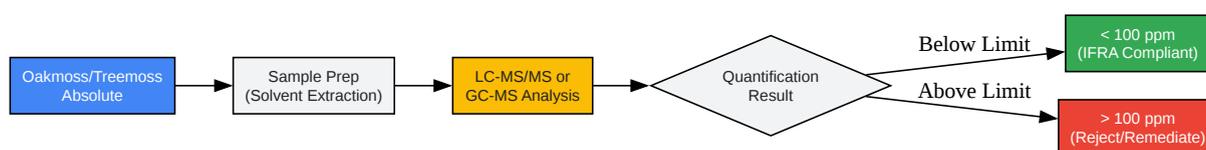
- Formula: $C_8H_7ClO_3$ [3][4][6]

Handling & Storage (The "Trustworthiness" Pillar): Chloratranol contains an aldehyde group adjacent to phenolic hydroxyls, making it susceptible to oxidation and polymerization.

- Storage: Store neat standard at $-20^{\circ}C$ in the dark.
- Stock Solutions: Prepare primary stock (e.g., 1 mg/mL) in LC-MS grade Acetonitrile. Avoid methanol for long-term stock storage to prevent hemiacetal formation.
- Vials: Use amber silanized glass vials to minimize surface adsorption and photodegradation.

Regulatory Workflow (Visualization)

The following diagram illustrates the critical decision matrix for fragrance compliance regarding Chloratranol.



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Figure 1: Compliance workflow for Oakmoss extracts based on IFRA Standards and EU Regulations.

Method A: LC-MS/MS (Gold Standard)

Rationale: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and ability to analyze the compound without derivatization. Negative Electrospray Ionization (ESI-) is used because the phenolic protons are easily abstracted.

Experimental Protocol

1. System Configuration:

- Instrument: UHPLC coupled to Triple Quadrupole MS.
- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μ m particle size).
- Column Temp: 40°C.

2. Mobile Phase:

- Solvent A: 0.1% Formic Acid in Water (Milli-Q).
- Solvent B: 0.1% Formic Acid in Acetonitrile.
- Note: Formic acid improves peak shape but suppresses ionization slightly in negative mode; however, the stability it provides outweighs the sensitivity loss.

3. Gradient Elution:

Time (min)	% Solvent B	Flow Rate (mL/min)
0.0	5	0.4
1.0	5	0.4
6.0	95	0.4
8.0	95	0.4
8.1	5	0.4
10.0	5	0.4

4. MS Parameters (ESI Negative Mode):

- Precursor Ion:m/z 185.0 [M-H]⁻
- Quantifier Ion:m/z 156.0 (Loss of CHO)
- Qualifier Ion:m/z 121.0
- Collision Energy: Optimized per instrument (typically 15-25 eV).

5. Sample Preparation:

- Weigh 100 mg of Oakmoss absolute.
- Dissolve in 10 mL Methanol/Water (50:50).
- Sonicate for 15 mins.
- Filter through 0.2 μ m PTFE filter into amber vial.

Method B: GC-MS (Orthogonal Validation)

Rationale: Gas Chromatography provides excellent separation of Chloratranol from its non-chlorinated analog, Atranol. However, due to the polar hydroxyl groups, derivatization (Acetylation) is recommended to improve volatility and peak symmetry.

Experimental Protocol

1. Derivatization (In-situ Acetylation):

- Reagents: Acetic Anhydride, Pyridine.
- Procedure:
 - Take 1 mL of sample extract (in acetone or ethyl acetate).
 - Add 50 μ L Pyridine and 50 μ L Acetic Anhydride.
 - Incubate at 60°C for 30 minutes.
 - Evaporate to dryness under Nitrogen; reconstitute in Ethyl Acetate.

2. GC Parameters:

- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25 μ m.
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode, 250°C.

3. Temperature Program:

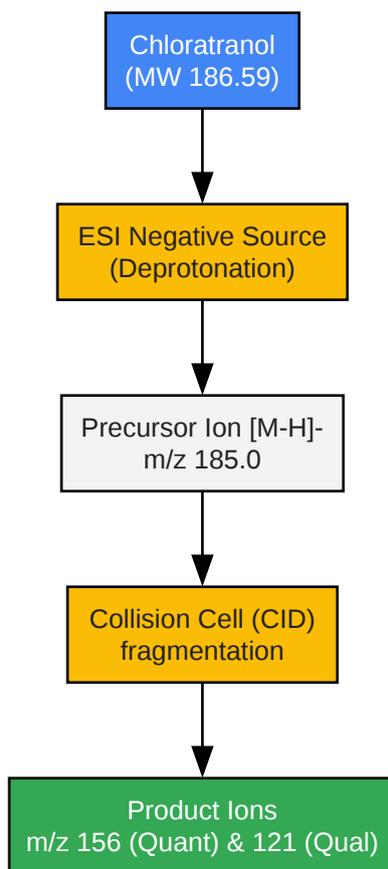
- Initial: 60°C (hold 1 min).
- Ramp: 10°C/min to 280°C.
- Final: 280°C (hold 5 min).

4. MS Detection (SIM Mode):

- Analyze the acetylated derivative.
- Target Ions: Monitor molecular ion and specific fragment ions characteristic of the di-acetate derivative.

Analytical Logic & Troubleshooting

The following diagram details the ionization logic used in Method A, ensuring the user understands what they are detecting.



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Figure 2: ESI(-) Fragmentation pathway for Chloratranol quantification.

Troubleshooting Table:

Issue	Probable Cause	Corrective Action
Co-elution	Separation from Atranol is insufficient.	Use a slower gradient or a Phenyl-Hexyl column for better selectivity.
Low Sensitivity (LC)	Ion suppression from matrix.	Perform Standard Addition calibration or switch to APCI source.
Tailing Peaks (GC)	Active sites in liner/column.	Use deactivated glass wool liners; ensure derivatization is complete.
Signal Drift	Oxidation of standard.	Prepare fresh working standards daily; keep stock under Argon.

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